Benzene, (ethenyltelluro)-

Description

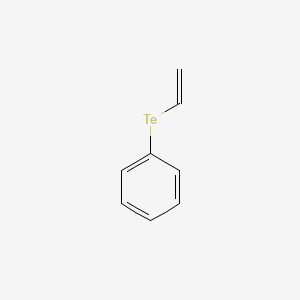

"Benzene, (ethenyltelluro)-" is a substituted benzene derivative where a tellurium atom is bonded to the aromatic ring via an ethenyl (-CH=CH-) group. This structure introduces unique electronic and steric effects due to the heavy atom (tellurium) and the conjugated double bond. While direct data on this compound is sparse in the provided evidence, insights can be drawn from structurally analogous benzene derivatives, such as sulfenyl-, nitro-, and alkyl-substituted benzenes.

Properties

CAS No. |

78984-37-9 |

|---|---|

Molecular Formula |

C8H8Te |

Molecular Weight |

231.7 g/mol |

IUPAC Name |

ethenyltellanylbenzene |

InChI |

InChI=1S/C8H8Te/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 |

InChI Key |

XKEBLYPFUYFCEQ-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Te]C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Substituent Effects on Aromatic Stability Benzene’s stability arises from resonance delocalization of π-electrons . Substitutents like nitro (-NO₂) or sulfenyl (-S-) groups disrupt this stability by withdrawing electron density, as seen in nitrobenzene () and 2-arylsulfenylpyrroles. In contrast, alkyl groups (e.g., ethyl, methyl) donate electrons via inductive effects, stabilizing the ring. Tellurium’s lower electronegativity (2.1) compared to sulfur (2.58) or oxygen (3.44) suggests that the ethenyltelluro group may act as a weaker electron-withdrawing substituent, though its polarizability could enhance conjugation .

B. Key Analogous Compounds

Benzene, 2-ethenyl-1,4-dimethyl- (CAS 2039-89-6) Boiling Point: 342.2–344.7 K Structure: Ethenyl and methyl groups introduce steric hindrance and moderate electron donation. Reactivity: The ethenyl group enables addition reactions, while methyl groups enhance solubility in nonpolar solvents.

Ethylbenzene (CAS 100-41-4)

- Molecular Formula: C₈H₁₀

- Properties: Liquid at room temperature, boiling point 409 K. Ethyl’s inductive effect stabilizes the ring but reduces electrophilic substitution rates compared to benzene.

Benzene, (1-methylethyl)- (Isopropylbenzene/Cumene, CAS 98-82-8) Applications: Precursor to phenol and acetone. Steric bulk from the isopropyl group slows reactions at the ortho/para positions .

Nitrobenzene and Dinitrobenzene Derivatives

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.